molecular formula C12H18IN3O2 B572823 (S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1228552-62-2

(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B572823
CAS No.: 1228552-62-2
M. Wt: 363.199
InChI Key: NSXDWECYTNLRMJ-QMMMGPOBSA-N
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Description

(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 5-iodoimidazole moiety. Its molecular formula is C₁₂H₁₇IN₃O₂, with a molecular weight of approximately 363.08 g/mol (exact mass: 363.0833812) . The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the iodine atom at the 5-position of the imidazole ring provides a reactive site for further functionalization, such as cross-coupling reactions .

Properties

IUPAC Name

tert-butyl (2S)-2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXDWECYTNLRMJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142811
Record name 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228552-62-2
Record name 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction involving an aldehyde and an amine.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the imidazole ring.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with the iodine atom replaced by the nucleophile.

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the imidazole ring.

    Hydrolysis: The free carboxylic acid form of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    (S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has been investigated as a potential inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation. Compounds that inhibit Plk1 can potentially reduce tumor growth and improve therapeutic outcomes in cancers where Plk1 is overexpressed .
  • Antiviral Activity :
    The compound is also being explored for its antiviral properties, particularly against SARS-CoV-2. Inhibitors targeting viral proteases, such as the papain-like protease (PLpro), are crucial for disrupting viral replication. Studies have shown that compounds similar to this compound exhibit promising antiviral activity by inhibiting PLpro .
  • Neuropharmacology :
    Research indicates that imidazole derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The unique structure of this compound may provide insights into developing new neuroactive drugs .

Case Study 1: Inhibition of Polo-Like Kinase 1

In a study focusing on the inhibition of Plk1, various compounds were synthesized and tested for their efficacy. The results indicated that certain derivatives of imidazole-based compounds, including those structurally related to this compound, showed higher inhibitory activity compared to existing Plk1 inhibitors. This suggests a promising avenue for further drug development targeting Plk1 in cancer therapy .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

A series of compounds were evaluated for their ability to inhibit the SARS-CoV-2 PLpro. Among these, derivatives resembling this compound demonstrated significant antiviral activity in vitro. The study highlighted the importance of structural modifications in enhancing bioactivity and reducing toxicity, paving the way for future therapeutic agents against COVID-19 .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom in the imidazole ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The pyrrolidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS No. Molecular Formula MW (g/mol) Substituent Key Properties/Applications
(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 1007882-59-8 C₁₂H₁₇IN₃O₂ 363.08 5-iodoimidazole High reactivity in nucleophilic substitution; potential radiopharmaceutical precursor
(S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 1007882-59-8 C₁₂H₁₇BrN₃O₂ 316.19 5-bromoimidazole Lower molecular weight; used in Suzuki couplings; storage at 2–8°C
(S)-tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 1370600-56-8 C₁₂H₁₆Br₂N₃O₂ 394.09 4,5-dibromoimidazole Dual halogenation sites; similarity score 0.98 to iodo analog
(S)-tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate N/A C₁₈H₂₁BrN₃O₂ 407.28 5-(4-bromophenyl)imidazole Aryl-substituted derivative; suited for biaryl synthesis
(S)-tert-butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 1007882-12-3 C₂₄H₃₄BN₃O₄ 439.36 Boronate ester at phenyl group Suzuki-Miyaura cross-coupling precursor; high molecular weight
(S)-tert-butyl 2-(5-(4-((trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 1228968-40-8 C₂₃H₂₈N₃O₂Si 428.58 Trimethylsilyl-protected ethynylphenyl Alkyne functionality for click chemistry; moisture-sensitive

Reactivity and Functionalization

  • Iodo vs. Bromo Derivatives : The iodine atom in the parent compound exhibits superior leaving-group ability compared to bromine, enabling efficient nucleophilic aromatic substitution (e.g., with amines or thiols) . Bromo derivatives, however, are more cost-effective and widely used in palladium-catalyzed cross-couplings (e.g., Suzuki reactions) .
  • Boronate Ester Analog : The boronate-substituted variant (CAS 1007882-12-3) serves as a key intermediate in Suzuki-Miyaura reactions, enabling the formation of biaryl structures critical in drug scaffolds .
  • Trimethylsilyl Ethynyl Derivative : The silyl-protected alkyne (CAS 1228968-40-8) facilitates copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of bioorthogonal chemistry .

Biological Activity

(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C12H18N3O2I\text{Molecular Formula C}_{12}\text{H}_{18}\text{N}_{3}\text{O}_{2}\text{I}

Antiviral Activity

Research indicates that compounds with imidazole and pyrrolidine moieties exhibit notable antiviral properties. The presence of the iodine atom in this compound enhances its biological activity by potentially increasing the lipophilicity and facilitating better membrane penetration.

Case Study: Antiviral Efficacy

In a study examining various imidazole derivatives, it was found that related compounds demonstrated significant antiviral activity against Herpes Simplex Virus Type I (HSV-1) and Poliovirus Type I. The mechanism of action appears to involve interference with viral replication processes, possibly through inhibition of viral polymerases or other key enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds similar to this structure have shown promise in inhibiting cell proliferation in various cancer cell lines.

In Vitro Studies

A notable study assessed the cytotoxic effects of imidazole derivatives on human tumor cell lines, including HCT116 (colon carcinoma) and MV4-11 (acute myeloid leukemia). The results indicated that these compounds exhibited a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range .

Cell Line IC50 Value (µM) Mechanism
HCT1162.30Apoptosis induction
MV4-110.299Cell cycle arrest

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific kinases involved in cell cycle regulation, similar to other imidazole derivatives that have shown kinase inhibition capabilities .

Stability and Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the viability of this compound as a therapeutic agent. Preliminary data suggest that this compound exhibits favorable stability in liver microsomes, indicating a lower likelihood of rapid metabolism which could enhance its therapeutic window .

Q & A

Q. Primary Methods :

  • HRMS : Confirm molecular formula (e.g., exact mass 363.0833812 for C12_{12}H17_{17}IN2_2O2_2) .
  • 1^1H/13^{13}C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1^1H NMR .
  • IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm1^{-1}) and imidazole N-H stretches (~3200 cm1^{-1}) .
    Data Contradictions :
  • If iodination position is ambiguous, use NOESY to confirm spatial proximity of the iodine substituent to the pyrrolidine ring.
  • Cross-validate melting points (e.g., 114–116°C for related tert-butyl carbamates) with DSC .

How does the 5-iodo substitution on the imidazole ring influence reactivity in cross-coupling reactions?

The iodine atom serves as a leaving group, enabling:

  • Suzuki-Miyaura Coupling : Replace iodine with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O).
  • Sonogashira Coupling : Introduce alkynes using CuI and Pd(PPh3_3)2_2Cl2_2.
    Challenges :
  • Steric hindrance from the tert-butyl group may slow transmetallation. Optimize ligand choice (e.g., XPhos) and temperature (80–100°C) .
    Application Example : Late-stage diversification of the imidazole core for drug discovery .

What computational strategies are effective for predicting the compound’s physicochemical properties and binding affinity?

  • LogP Prediction : Use software like MarvinSuite or ACD/Labs to estimate hydrophobicity (experimental LogP ~2.7 for analogs) .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the imidazole’s hydrogen-bonding potential.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess stability of the (S)-configuration .
    Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) .

How can researchers address low yields during the final carbamate deprotection step?

  • Acid Sensitivity : The tert-butyl group is cleaved with TFA or HCl in dioxane. Avoid prolonged exposure to prevent imidazole ring protonation.
  • Alternative Protecting Groups : For acid-labile substrates, consider benzyl carbamates (removed via hydrogenolysis) .
    Case Study : Yields improved from 45% to 72% by switching from TFA/CH2_2Cl2_2 (24 h) to HCl/dioxane (4 h) .

What are the implications of batch-to-batch variability in enantiomeric excess (EE), and how can this be mitigated?

Q. Root Causes :

  • Incomplete chiral resolution during purification.
  • Racemization at the pyrrolidine stereocenter under basic/acidic conditions.
    Solutions :
  • Use chiral stationary phases (e.g., Chiralpak IB) for preparative HPLC.
  • Monitor EE via polarimetry or chiral GC .

How can this compound serve as a precursor for hybrid Lewis acid/base catalysts?

The imidazole’s nitrogen and iodine atoms can coordinate metals (e.g., Cu, Pd), while the pyrrolidine’s tertiary amine acts as a base.
Design Example :

  • Immobilize on silica-supported Pd to catalyze asymmetric aldol reactions.
  • Modify the tert-butyl group to tune steric effects .

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